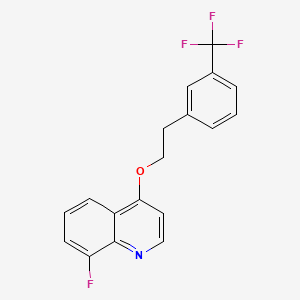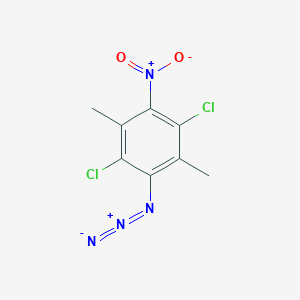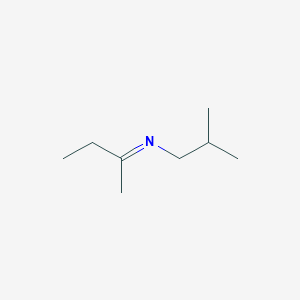
1-Propanamine, 2-methyl-N-(1-methylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- is an organic compound with the molecular formula C8H17N. It is characterized by the presence of an imine group (C=N) and is commonly referred to as an aliphatic imine. This compound is notable for its unique structure, which includes a double bond and several rotatable bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- can be synthesized through the condensation reaction between 2-methylpropanamine and an appropriate aldehyde or ketone. The reaction typically involves the removal of water (dehydration) to form the imine bond (C=N). The reaction conditions often include the use of a dehydrating agent and may be carried out under reflux to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of 1-Propanamine, 2-methyl-N-(1-methylpropylidene)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process. The specific methods and conditions can vary depending on the desired scale and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- undergoes several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 2-methyl-N-(1-methylpropylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanamine, 2-methyl-N-(2-methylpropyl): Similar structure but different substitution pattern.
Isobutylamine: Contains a similar amine group but lacks the imine functionality.
Diisobutylamine: Another related compound with two isobutyl groups attached to the nitrogen atom.
Uniqueness
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- is unique due to its imine group, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic and research applications, distinguishing it from other similar amines .
Propriétés
Numéro CAS |
120343-42-2 |
|---|---|
Formule moléculaire |
C8H17N |
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
N-(2-methylpropyl)butan-2-imine |
InChI |
InChI=1S/C8H17N/c1-5-8(4)9-6-7(2)3/h7H,5-6H2,1-4H3 |
Clé InChI |
FXVCIYOJJOSTFG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
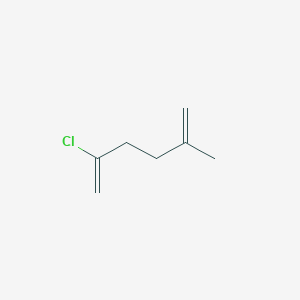
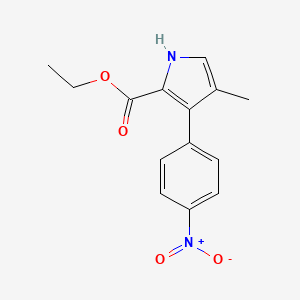
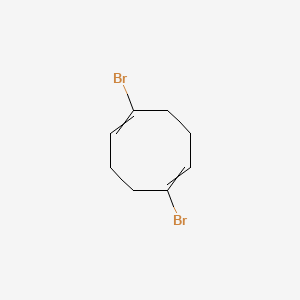
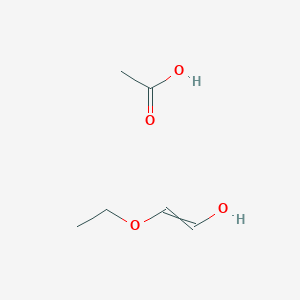
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
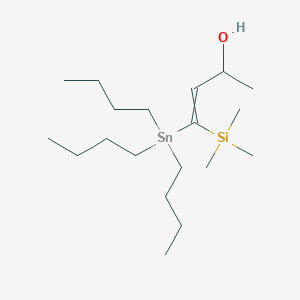

![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)
